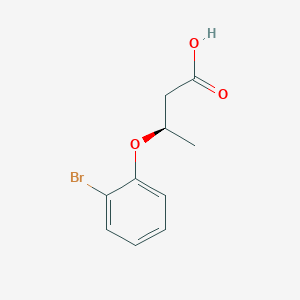
(R)-3-(2-Bromophenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-Bromophenoxy)butanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Bromophenoxy)butanoic acid typically involves the reaction of 2-bromophenol with butanoic acid derivatives. One common method is the esterification of 2-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Bromophenoxy)butanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-Bromophenoxy)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenoxybutanoic acids.
Aplicaciones Científicas De Investigación
®-3-(2-Bromophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(2-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(2-Bromophenoxy)butanoic acid: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-(2-Bromophenoxy)butanoic acid: A structural isomer with different reactivity and applications.
3-(2-Chlorophenoxy)butanoic acid: A related compound with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
®-3-(2-Bromophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the bromine atom
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
(3R)-3-(2-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
DBUZKORZHVNTLG-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)OC1=CC=CC=C1Br |
SMILES canónico |
CC(CC(=O)O)OC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


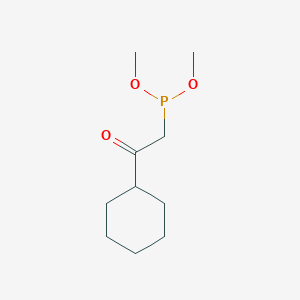

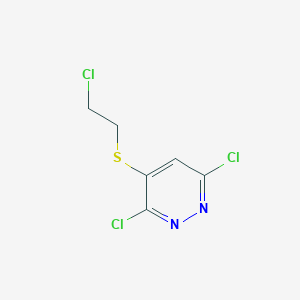
![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)
![[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
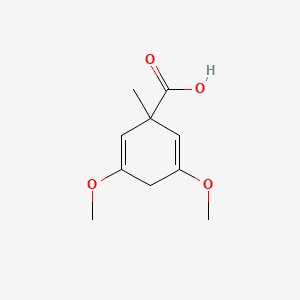
![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)
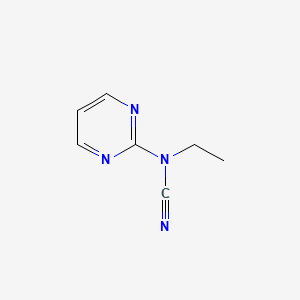
![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
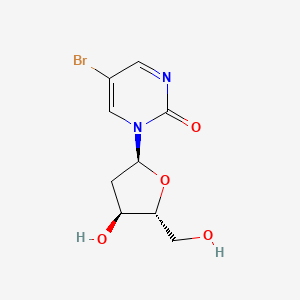
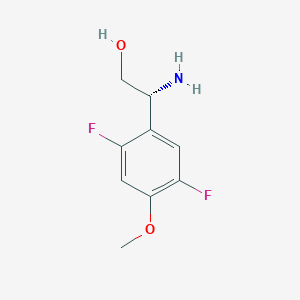
![1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B13094356.png)
